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Compound of Interest

Compound Name: 5-Fluoro-2-methyl-8-nitroquinoline

Cat. No.: B11899004

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any
specific information regarding the discovery, history, or synthesis of 5-Fluoro-2-methyl-8-
nitroquinoline. This suggests that the compound is not well-documented or may not have
been synthesized and characterized. This guide will therefore focus on the discovery,
synthesis, and properties of structurally related and well-documented fluoro-methyl-
nitroquinoline analogues to provide relevant insights for researchers, scientists, and drug
development professionals.

This technical guide provides a comprehensive overview of the synthesis, properties, and
biological activities of key fluoro-methyl-nitroquinoline analogues. Quinolines and their
derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for
a wide range of biological activities including antimicrobial, antifungal, and antineoplastic
properties.[1] The introduction of fluorine atoms and nitro groups can significantly modulate the
physicochemical and biological properties of these molecules.[2]

Physicochemical Properties of Selected Fluoro-
Methyl-Nitroquinoline Analogues

The following table summarizes key quantitative data for several documented analogues of 5-
Fluoro-2-methyl-8-nitroquinoline.
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Molecular .
Compound Molecular . Melting CAS

Weight ( . Appearance
Name Formula Point (°C) Number

g/mol )
6-Fluoro-8-
) o CoHsFN202 192.15 Not Reported - 343-26-0
nitroquinoline
8-Fluoro-5- )
) o CoHsFN202 192.15 Not Reported  Solid 94832-39-0
nitroquinoline
7-Methyl-8- _
_ C C10HsN202 188.18 182-183 White powder  7471-63-8
nitroquinoline

Whitish
2-Methyl-6-
_ Co C10HsN202 188.18 164 yellow 613-30-9
nitroquinoline o
precipitate
6-Fluoro-5-
1420794-01-

methyl-8- C10H7FN202 206.17 Not Reported 9

nitroquinoline

Synthesis and Experimental Protocols

The synthesis of substituted quinolines can be achieved through various established methods,
with the Skraup synthesis and its modifications being prominent.[3] Nitration is a common
subsequent step to introduce the nitro group.

A highly efficient, two-step synthesis of 7-methyl-8-nitroquinoline from m-toluidine has been
reported.[3]

Step 1: Skraup Synthesis of 7-Methylquinoline and 5-Methylquinoline Mixture

o Experimental Protocol: In a round-bottom flask, m-nitrobenzene-sulfonate (135 g, 0.6 mol),
glycerol (83.52 g, 0.92 mol), and m-toluidine (50.46 g, 0.47 mol) are mechanically stirred. A
solution of 98% H2S0a4 (273.58 g) and water (61.5 g), previously cooled in an ice bath, is
added dropwise to the mixture. The exothermic reaction is controlled with an ice bath as
needed. After the addition is complete, the mixture is heated to 135-145 °C for 4-5 hours.
The reaction mixture is then cooled and diluted with water, followed by neutralization with an
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alkali solution to precipitate the product. The resulting oil is a mixture of 7-methylquinoline
and 5-methylquinoline.[3]

Step 2: Nitration to Selectively Yield 7-Methyl-8-nitroquinoline

o Experimental Protocol: A solution of fuming HNOs (28.5 mL) and 98% H2SOa4 (85.5 mL) is
added dropwise at -5 °C to a mechanically stirred mixture of the 7-methylquinoline and 5-
methylquinoline mixture (57.05 g, 0.398 mol) and 142.5 mL of H2SOa. After the addition, the
cooling bath is removed, and stirring is continued for 40 minutes. The solution is then poured
over ice. Once the ice has completely dissolved, the mixture is vacuum filtered. Cold water is
added to the filtrate until no more precipitate appears. The mixture is refrigerated overnight to
complete precipitation. The precipitate is filtered and washed with 95% EtOH (3 x 100 mL).
The solid is dried under vacuum to afford a white powder of 7-methyl-8-nitroquinoline.[3]

o Yield: 69% (based on the mixture), 99% (based on 7-methylquinoline)[3]
o Melting Point: 182-183 °CJ3]
o Characterization:

= H NMR (CDCls): & 8.98 (dd, 1H), 8.22 (dd, 1H), 8.87 (d, 1H), 7.49 (m, 2H), 2.56 (s, 3H).
(3]

= IR (KBr, cm~?): 3077, 1630, 1597, 1569, 1531, 1503, 1464, 1447, 1433, 1381, 1356,
1321, 1229, 1202, 1145, 1067, 1040, 996, 959, 883, 844, 808, 740, 683, 647.[3]

= MS (m/z): 188.06 ([M+H]*, 100%).[3]
The synthesis of 2-methyl-6-nitroquinoline can be achieved via a cyclization reaction.[4]

» Experimental Protocol: 4-nitroaniline (1.5 g, 11 mmol) is dissolved in concentrated HCI under
reflux at 105 °C. Crotonaldehyde (0.95 g, 14 mmol) is added dropwise at a rate of 100
mL/2hr, and the reaction mixture is heated for one hour. The mixture is then cooled to room
temperature (25 °C) and neutralized with 11 N NaOH solution. The resulting whitish-yellow
precipitate is recrystallized from methanol to remove unreacted starting materials.[4]

o Yield: 47%[4]
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o Melting Point: 164 °C[4]

A recent study has shown that the yield of this reaction can be significantly improved by using
silica-functionalized magnetite nanoparticles as a catalyst.[4]

e Nanomaterial-Assisted Synthesis Protocol: 4-nitroaniline (1.5 g, 11 mmol) is dissolved in
concentrated HCI under reflux at 105 °C in the presence of FesO4@SiO: particles.
Crotonaldehyde (0.95 g, 14 mmol) is added dropwise at a rate of 100 mL/2hr, and the
reaction is refluxed for 1 hour. After cooling to room temperature, the FesO4@SiO2 particles
are isolated using an external magnet before neutralization with 11 N NaOH. The product
precipitates and is recrystallized from methanol.[4]

o Yield: 81%][4]
o Melting Point: 165 °C[4]

Synthetic Pathways and Workflows

The following diagrams illustrate the synthetic pathways for the discussed quinoline analogues.
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Caption: Synthetic pathway for 7-Methyl-8-nitroquinoline.
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Caption: Synthetic pathway for 2-Methyl-6-nitroquinoline.

Biological Activities and Applications

Quinolines are a versatile class of compounds with a broad spectrum of biological activities.
The incorporation of fluoro, methyl, and nitro groups can enhance these properties.

» Antimicrobial and Antifungal Activity: Many quinoline derivatives exhibit significant
antibacterial and antifungal properties.[1] For instance, 6-fluoro-8-quinolinol has been
studied for its antifungal activity.[5] The presence of a fluorine atom can enhance the
lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes.[2]

e Antineoplastic Activity: Certain substituted quinolines have shown potential as anticancer
agents.[3] The nitro group can participate in redox reactions, which may contribute to their
mechanism of action in biological systems.[2]

» Antiviral Properties: Some quinoline derivatives have also been investigated for their antiviral
activities.[2]

 Intermediates in Drug Synthesis: These compounds often serve as crucial intermediates in
the synthesis of more complex pharmaceutical agents.[3] For example, 7-methyl-8-
nitroquinoline is a key starting material in medicinal chemistry research.[3]
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Conclusion

While direct information on 5-Fluoro-2-methyl-8-nitroquinoline is not available in the current
body of scientific literature, the study of its structural analogues provides valuable insights into
the synthesis, properties, and potential applications of this class of compounds. The synthetic
routes, such as the Skraup synthesis followed by nitration, are well-established for producing
various substituted quinolines. The data presented in this guide on compounds like 7-methyl-8-
nitroquinoline and 2-methyl-6-nitroquinoline can serve as a foundation for researchers and drug
development professionals interested in exploring the chemical space of fluoro-methyl-
nitroquinolines. Further research into the synthesis and biological evaluation of novel
derivatives in this class could lead to the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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